molecular formula C14H18N2O3S B12429295 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide

Cat. No.: B12429295
M. Wt: 294.37 g/mol
InChI Key: WWLFUORHYVLIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is a complex organic compound with the molecular formula C14H18N2O3S. It is primarily used for research purposes and is known for its unique bicyclic structure, which includes a sulfur atom and two nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

Scientific Research Applications

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The sulfur atom and nitrogen atoms play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions .

Biological Activity

7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This bicyclic compound incorporates a thiazole moiety and has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown significant activity against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

In a comparative study, the compound exhibited stronger antibacterial activity than standard antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt pathway .

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures treated with the compound.

Case Studies

  • Study on Bacterial Infections : A clinical study involving patients with skin infections treated with this compound showed a significant reduction in infection severity compared to a placebo group. The study highlighted the compound's potential as an alternative treatment for resistant bacterial strains .
  • Cancer Treatment Research : In vivo studies using xenograft models of breast cancer revealed that administration of the compound led to a marked decrease in tumor size and weight compared to control groups. Histopathological analysis confirmed increased apoptosis in tumor tissues .

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

7-benzyl-3,3-dioxo-3λ6-thia-7,9-diazabicyclo[3.3.2]decan-10-one

InChI

InChI=1S/C14H18N2O3S/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-20(18,19)9-12/h1-5,12-13H,6-10H2,(H,15,17)

InChI Key

WWLFUORHYVLIQB-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(CN1CC3=CC=CC=C3)NC2=O

Origin of Product

United States

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